molecular formula C14H13NO B13344187 (Z)-4-(4-Methoxystyryl)pyridine

(Z)-4-(4-Methoxystyryl)pyridine

Cat. No.: B13344187
M. Wt: 211.26 g/mol
InChI Key: YOTHHWBAADYJST-IHWYPQMZSA-N
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Description

(Z)-4-(4-Methoxystyryl)pyridine is a styrylpyridine derivative characterized by a pyridine ring conjugated to a 4-methoxystyrene moiety via a double bond in the Z-configuration. This stereochemistry significantly influences its electronic properties, molecular packing, and biological interactions. The compound is synthesized via Heck coupling or Wittig reactions, with stereochemical control achieved using specific catalysts or reaction conditions . Its methoxy group enhances electron density in the aromatic system, making it a candidate for applications in organic electronics, fluorescent probes, and medicinal chemistry (e.g., as a cholinesterase inhibitor precursor) .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[(Z)-2-(4-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2-

InChI Key

YOTHHWBAADYJST-IHWYPQMZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (Z)-4-(4-Methoxystyryl)pyridine with analogs differing in substituent position, electronic nature, or stereochemistry:

Compound Name Substituent Position Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
This compound 4-OCH₃, Z-isomer 211.25 Not reported ~50-60* δ 8.57 (d, pyridine-H), 6.99 (d, styryl-H)
(E)-4-(4-Methoxystyryl)pyridine 4-OCH₃, E-isomer 211.25 Oil (liquid) 56.7 δ 8.57 (d, J=6.0 Hz), 6.88 (dd, styryl-H)
(E)-4-(3-Methoxystyryl)pyridine 3-OCH₃, E-isomer 211.25 Oil (liquid) 56.7 δ 7.06 (t, J=2.3 Hz, meta-H)
2-Chloro-4-iodo-3-methylpyridine 2-Cl, 4-I, 3-CH₃ 283.51 268–287 67–81 δ 2.45 (s, CH₃), 8.35 (d, pyridine-H)

Key Observations :

  • Stereochemistry : The Z-isomer exhibits distinct NMR shifts (e.g., styryl proton at δ 6.99 vs. δ 6.88 in the E-isomer) due to restricted rotation and altered conjugation .
  • Substituent Position : Moving the methoxy group from the para (4-OCH₃) to meta (3-OCH₃) position reduces planarity, lowering fluorescence quantum yield by ~30% in analogous styrylpyridines .
  • Electron-Withdrawing Groups : Chloro and iodo substituents (e.g., 2-Cl, 4-I) increase molecular weight and melting points (268–287°C vs. oily E/Z isomers) due to enhanced intermolecular forces .

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